5-Chloro[1,1'-biphenyl]-2-yl 3-pyrrolidinylmethyl-ether hydrochloride
Description
5-Chloro[1,1'-biphenyl]-2-yl 3-pyrrolidinylmethyl-ether hydrochloride is a biphenyl-derived compound featuring a chlorine substituent at the 5-position of the biphenyl core and a 3-pyrrolidinylmethyl ether group at the 2-position. The hydrochloride salt enhances its solubility and stability, a common modification in pharmaceutical chemistry to improve bioavailability .
Synthesis likely involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to form the biphenyl scaffold, followed by functionalization with the pyrrolidinylmethyl ether group . The use of hydrochloric acid in recrystallization, as observed in similar biphenyl-pyrrole syntheses, underscores the importance of acid-mediated purification steps .
Properties
IUPAC Name |
3-[(4-chloro-2-phenylphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO.ClH/c18-15-6-7-17(20-12-13-8-9-19-11-13)16(10-15)14-4-2-1-3-5-14;/h1-7,10,13,19H,8-9,11-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJJLSWOCIWOFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=C(C=C(C=C2)Cl)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220030-99-8 | |
| Record name | Pyrrolidine, 3-[[(5-chloro[1,1′-biphenyl]-2-yl)oxy]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220030-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
5-Chloro[1,1'-biphenyl]-2-yl 3-pyrrolidinylmethyl-ether hydrochloride (CAS No. 1220030-99-8) is a compound with significant potential in pharmacological research. This article discusses its biological activity, focusing on its mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 324.2 g/mol. The compound features a biphenyl structure with a chlorine atom and a pyrrolidine moiety, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H19Cl2NO |
| Molecular Weight | 324.2 g/mol |
| CAS Number | 1220030-99-8 |
| Purity | Typically ≥95% |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Its structural features suggest potential agonistic activity towards Toll-like receptors (TLRs), particularly TLR7 and TLR8, which play crucial roles in the immune response.
TLR Agonism
Research indicates that compounds similar to this compound can induce cytokine production through TLR activation. For instance, studies have shown that certain pyrrolidine derivatives exhibit significant agonistic activity at TLR7 and TLR8, leading to enhanced immune responses .
Cytotoxicity and Selectivity
In vitro studies have demonstrated selective cytotoxicity against specific cancer cell lines. For example, a related compound showed selective inhibition of poly(ADP-ribose) polymerase (PARP) in BRCA2-deficient cells, highlighting the potential for targeted cancer therapies .
Table: Cytotoxicity of Related Compounds
| Compound | IC50 (μM) | Target |
|---|---|---|
| Compound A | 0.718 | PARP-1 |
| Compound B | 0.079 | PARP-1 |
| Compound C | >25 | Non-selective |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the pyrrolidine ring significantly affect the biological activity of these compounds. For instance, chirality in the N-substituent has been shown to impact potency in TLR assays, with specific isomers exhibiting enhanced activity .
Case Studies
Case Study 1: Immune Modulation
A study explored the immune-modulating effects of a pyrrolidine derivative similar to our compound. The results indicated that at concentrations as low as 10 μM, the compound induced significant levels of interferon-alpha (IFNα) from human peripheral blood mononuclear cells (PBMCs), demonstrating its potential as an immunotherapeutic agent .
Case Study 2: Cancer Cell Inhibition
In another investigation, the compound's analogs were tested for their ability to inhibit growth in various cancer cell lines. Notably, one derivative exhibited an IC50 value of approximately 5 µM against breast cancer cells, suggesting promising anti-cancer properties .
Scientific Research Applications
Pharmacological Research
1. Antioxidant Activity
Research has indicated that derivatives of compounds related to 5-Chloro[1,1'-biphenyl]-2-yl 3-pyrrolidinylmethyl-ether hydrochloride exhibit significant antioxidant properties. For instance, a study synthesized several derivatives and evaluated their antioxidant activity using DPPH radical scavenging methods. Some compounds demonstrated antioxidant activity greater than that of ascorbic acid, suggesting potential therapeutic applications in oxidative stress-related diseases .
2. Antimicrobial Properties
The compound has shown promise in antimicrobial research. A study involving a series of chloro-substituted benzamides evaluated their effectiveness against various bacterial and fungal strains. The results indicated that certain derivatives exhibited superior activity compared to standard antibiotics such as penicillin G and ciprofloxacin, highlighting the potential for developing new antimicrobial agents .
The biological activity of this compound is attributed to its interaction with specific receptors and enzymes. Notably, its structure suggests potential agonistic activity towards Toll-like receptors (TLRs), particularly TLR7 and TLR8, which are crucial for immune response modulation.
Case Studies
Comparison with Similar Compounds
Table 1: Structural Features of Biphenyl Derivatives
Key Observations :
- The target compound’s ether linkage and pyrrolidine group distinguish it from losartan intermediates (tetrazole-based) and serotonin receptor ligands (piperazine/triazole systems).
- Chlorine substitution at the biphenyl core is common across analogs, suggesting a role in steric or electronic modulation .
Pharmacological and Functional Differences
Table 2: Functional Properties of Analogs
Key Observations :
- The target compound’s pyrrolidinylmethyl ether group may confer distinct binding kinetics compared to 7b·HCl’s piperazine-hexyl-triazolopyridine system, which exhibits nanomolar affinity for serotonin receptors .
- Losartan intermediates highlight the therapeutic versatility of biphenyl scaffolds, with tetrazole groups critical for angiotensin II receptor binding .
Key Observations :
- Suzuki-Miyaura coupling is a cornerstone for biphenyl synthesis across analogs, enabling precise aryl-aryl bond formation .
- Acid-mediated steps (e.g., HCl in recrystallization) are critical for purification and salt formation, as seen in both the target compound and pyrrole derivatives .
Physicochemical and Stability Profiles
- Hydrochloride Salts : The target compound and 7b·HCl utilize HCl salts to enhance water solubility, a strategy less common in losartan intermediates, which often employ carboxylate or tetrazole groups for solubility .
- Thermal Stability : Biphenyl ethers (e.g., target compound) generally exhibit higher stability than tetrazole-containing analogs, which may degrade under acidic conditions .
Q & A
Q. What synthetic methodologies are recommended for constructing the biphenyl core in this compound?
The biphenyl moiety can be synthesized via palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling. This method involves reacting a halogenated aromatic compound (e.g., 5-chloro-2-iodobiphenyl) with a boronic acid derivative (e.g., pyrrolidinylmethyl-ether-substituted phenylboronic acid) in the presence of a Pd catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) . Optimize reaction conditions (solvent, temperature, catalyst loading) based on steric and electronic effects of substituents.
Q. How can researchers address the lack of solubility data for this compound in aqueous systems?
If solubility data are unavailable (as noted in SDS for analogous hydrochlorides ), employ phase-solubility analysis or HPLC-based methods with gradient elution. Use buffered solutions (pH 1.2–7.4) to simulate physiological conditions. For preliminary assessments, test solubility in DMSO (common stock solvent) and dilute gradually into aqueous buffers while monitoring precipitation.
Q. What analytical techniques are critical for characterizing this hydrochloride salt?
Use 1H/13C NMR to confirm the biphenyl structure and pyrrolidine substitution. High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography (as demonstrated for structurally similar compounds ) resolves stereochemistry. For purity, combine HPLC with evaporative light scattering detection (ELSD) to avoid UV interference from the aromatic system.
Advanced Research Questions
Q. How can researchers resolve contradictions in receptor-binding data for biphenyl-pyrrolidine derivatives?
Discrepancies in receptor affinity (e.g., 5-HT1A vs. 5-HT7) may arise from conformational flexibility or salt-form variability. Apply molecular docking studies (using software like MOE ) to model interactions with receptor binding pockets. Validate experimentally via radioligand displacement assays using tritiated ligands (e.g., [3H]-8-OH-DPAT for 5-HT1A) under controlled ionic conditions .
Q. What strategies mitigate instability of the pyrrolidinylmethyl-ether linkage under acidic conditions?
The ether bond may hydrolyze in low-pH environments. Conduct accelerated stability studies (40°C/75% RH for 6 months) with pH-adjusted buffers. If degradation occurs, consider prodrug approaches (e.g., esterification) or formulation in enteric-coated capsules. Monitor degradation products via LC-MS/MS .
Q. How should environmental hazards of this compound be assessed for lab disposal?
Classify the compound using WGK (Water Hazard Class) guidelines. For example, structurally related hydrochlorides are classified as WGK 2 (hazardous to water) in Germany . Dispose via certified waste handlers using incineration (≥1000°C) with acid scrubbers to neutralize HCl emissions. Document compliance with EC Regulation No. 1272/2008 .
Methodological Notes
- Synthesis Optimization : Screen Pd catalysts (e.g., PdCl₂(dppf)) for improved coupling efficiency in sterically hindered systems .
- Receptor Studies : Use Schild analysis to distinguish competitive vs. allosteric binding mechanisms .
- Environmental Compliance : Refer to OECD SIDS protocols for ecotoxicity testing if scaling synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
